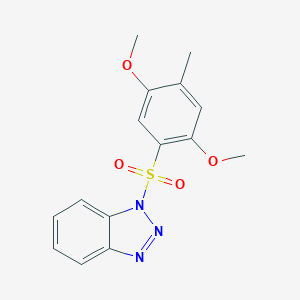

![molecular formula C14H21NO5S B345258 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 438228-86-5](/img/structure/B345258.png)

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

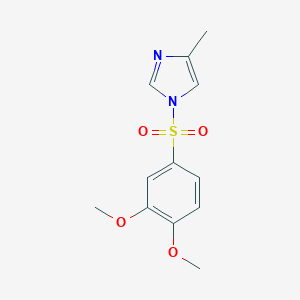

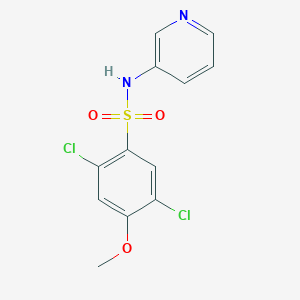

“4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It has an average mass of 315.385 Da and a monoisotopic mass of 315.114044 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonyl group attached to a 2,5-dimethoxyphenyl group and a 2,6-dimethylmorpholine group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H21NO5S and an average mass of 315.385 Da . Additional physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the inhibition of chloride channels by binding to a conserved lysine residue in the channel pore. This results in the prevention of chloride ion transport across the membrane. This compound has also been shown to inhibit the activity of other ion channels and transporters, including the anion exchanger and the Na+/H+ exchanger.

Biochemical and Physiological Effects:

This compound has a variety of biochemical and physiological effects, depending on the specific application. Inhibition of chloride channels by this compound can lead to changes in cell volume regulation, ion homeostasis, and fluid secretion. This compound has also been shown to inhibit the transport of bicarbonate, which can affect acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its specificity for chloride channels. This allows for the selective inhibition of these channels, without affecting other ion channels or transporters. However, this compound has limitations in terms of its potency and specificity for different chloride channels. Additionally, this compound has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.

Future Directions

For the use of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in scientific research include the development of more potent and specific inhibitors, investigation of its role in regulating other ion channels and transporters, and exploration of its therapeutic potential in disease states.

Synthesis Methods

The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to obtain this compound. The overall reaction scheme is as follows:

Scientific Research Applications

4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific applications, including the study of ion channels, transporters, and enzymes. It has been shown to inhibit the activity of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This compound has also been used to study the transport of various molecules, such as bicarbonate, sulfate, and nitrate.

properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVLDXJBUJZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)